Istaroxime

Description

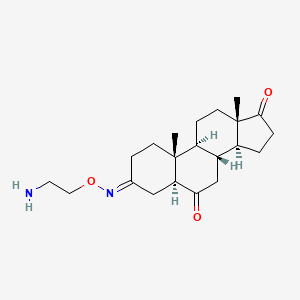

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYLDWFDPHRTEG-PAAYLBSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870222 | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203737-93-3, 203738-46-9 | |

| Record name | Istaroxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISTAROXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Istaroxime's Dual Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime is a novel intravenous luso-inotropic agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] Its unique pharmacological profile stems from a dual mechanism of action: inhibition of the Na+/K+-ATPase (NKA) pump and stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual activity enhances both cardiac contractility (inotropism) and relaxation (lusitropism), offering a potential advantage over traditional inotropic agents that can be associated with adverse outcomes.[3][4] This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: The Unmet Need in Acute Heart Failure

Acute heart failure is a life-threatening condition characterized by the heart's inability to pump sufficient blood to meet the body's metabolic demands. Current inotropic therapies, while increasing contractility, often come at the cost of increased myocardial oxygen consumption, arrhythmias, and mortality. This compound represents a promising therapeutic alternative by addressing both systolic and diastolic dysfunction through its distinct molecular targets.[4][5]

The Dual Mechanism of Action

This compound's therapeutic effects are mediated by its simultaneous interaction with two key regulators of cardiomyocyte calcium homeostasis.

Inhibition of Na+/K+-ATPase (NKA)

Similar to cardiac glycosides, this compound inhibits the Na+/K+-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium across the sarcolemma.[2][6]

Mechanism: By binding to the NKA pump, this compound reduces the extrusion of intracellular sodium.[2] The resulting increase in intracellular sodium concentration alters the driving force for the Na+/Ca2+ exchanger (NCX), leading to reduced calcium efflux and a subsequent increase in cytosolic calcium levels. This elevation in intracellular calcium enhances the contractility of the cardiac muscle.[2]

Stimulation of SERCA2a

A key differentiator of this compound is its ability to stimulate SERCA2a, the primary pump responsible for sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[1][7]

Mechanism: In heart failure, the activity of SERCA2a is often impaired, partly due to the inhibitory effects of its endogenous regulator, phospholamban (PLB).[8] this compound stimulates SERCA2a activity by relieving the inhibitory effect of PLB.[7] This action is independent of cAMP/PKA signaling pathways.[7] The enhanced SERCA2a activity leads to more rapid and efficient re-uptake of calcium into the SR, which not only improves diastolic relaxation (lusitropy) but also increases the amount of calcium available for release in subsequent systolic contractions, further contributing to its inotropic effect.[2][7]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with its molecular targets and its effects on cardiac function.

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value | Species/Tissue | Reference |

| Na+/K+-ATPase | IC50 | 0.11 µM | Not Specified | [9] |

| Na+/K+-ATPase | IC50 | 0.43 ± 0.15 µM | Dog Kidney | [9] |

| Na+/K+-ATPase | IC50 | 407.5 nM | Porcine Cerebral Cortex | [3] |

| Na+/K+-ATPase | IC50 | 8.5 µM | Guinea Pig Kidney | [9] |

Table 2: Effect of this compound on SERCA2a Activity

| Condition | This compound Concentration | Effect on SERCA2a Vmax | Species/Tissue | Reference |

| Healthy | 100 nM | +28% (p < 0.01) | Dog Cardiac SR | [7] |

| Failing | 1 nM | +34% (p < 0.01) | Dog Cardiac SR | [7] |

| Failing | 100 nM | Normalized depressed activity | Guinea Pig LV Microsomes | [10] |

Table 3: Clinical Hemodynamic Effects of this compound (HORIZON-HF Trial)

| Parameter | This compound Dose | Change from Baseline | Placebo Change | p-value | Reference |

| Pulmonary Capillary Wedge Pressure (PCWP) | 0.5 µg/kg/min | -3.2 ± 6.8 mmHg | 0.0 ± 3.6 mmHg | < 0.05 | [11] |

| PCWP | 1.0 µg/kg/min | -3.3 ± 5.5 mmHg | 0.0 ± 3.6 mmHg | < 0.05 | [11] |

| PCWP | 1.5 µg/kg/min | -4.7 ± 5.9 mmHg | 0.0 ± 3.6 mmHg | < 0.05 | [11] |

| Systolic Blood Pressure (SBP) | All doses | Increased | No significant change | - | [11] |

| Heart Rate (HR) | All doses | Decreased | No significant change | - | [11] |

| Cardiac Index | 1.5 µg/kg/min | Increased | No significant change | - | [11] |

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Na+/K+-ATPase activity.

Methodology:

-

Enzyme Preparation: Purified Na+/K+-ATPase is obtained from sources such as porcine cerebral cortex or dog kidney.[3][9] The protein content of the enzyme preparation is determined using a standard protein assay.

-

Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., 50 mM HEPES-Tris, pH 7.5), MgCl2 (3 mM), NaCl (140 mM), and ATP (3 mM).[9]

-

Incubation: Increasing concentrations of this compound are pre-incubated with the purified enzyme in the reaction mixture for 10 minutes at 37°C.[9]

-

Initiation of Reaction: The reaction is initiated by adding KCl (10 mM) and [γ-32P]ATP.[9] The reaction proceeds for 15 minutes at 37°C.

-

Termination and Measurement: The reaction is stopped by acidification (e.g., with perchloric acid).[9] The released inorganic phosphate (32Pi) is separated from the unreacted [γ-32P]ATP using activated charcoal centrifugation. The radioactivity of the supernatant containing 32Pi is measured by liquid scintillation counting.

-

Data Analysis: The inhibitory activity is expressed as a percentage of the control sample (without this compound). The IC50 value is calculated by fitting the concentration-response data to a nonlinear regression curve.[9]

SERCA2a Activity Assay

Objective: To measure the effect of this compound on the ATPase activity of SERCA2a.

Methodology:

-

Microsome Preparation: Sarcoplasmic reticulum (SR) microsomes rich in SERCA2a are prepared from cardiac tissue (e.g., dog or guinea pig left ventricle).[7][10]

-

Ca2+ Activation Curves: The Ca2+-dependent ATPase activity of SERCA2a is measured in the presence and absence of this compound. The assay measures the release of inorganic phosphate from ATP.

-

Reaction Conditions: The reaction is typically carried out in a buffer containing varying concentrations of free Ca2+, Mg-ATP, and the SR microsomes.

-

Measurement: The rate of ATP hydrolysis is determined by colorimetric measurement of the liberated inorganic phosphate.

-

Data Analysis: The data are fitted to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)). The effect of this compound is quantified by the change in Vmax.[7]

45Ca2+ Uptake Assay

Objective: To directly measure the effect of this compound on calcium transport into SR vesicles.

Methodology:

-

Vesicle Preparation: SR vesicles are prepared as described for the SERCA2a activity assay.

-

Uptake Reaction: The vesicles are incubated in a solution containing a buffered Ca2+ concentration, ATP, and the radioactive tracer 45Ca2+. The reaction is initiated by the addition of ATP.

-

Termination and Filtration: At various time points, aliquots of the reaction mixture are rapidly filtered through nitrocellulose filters to separate the vesicles from the external medium. The filters are washed to remove non-sequestered 45Ca2+.

-

Measurement: The radioactivity retained on the filters, representing the amount of 45Ca2+ taken up by the vesicles, is measured by liquid scintillation counting.

-

Data Analysis: The rate of 45Ca2+ uptake is calculated and compared between control and this compound-treated samples.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound's dual mechanism of action.

Experimental Workflow

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound's novel dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, offers a promising approach to the treatment of acute heart failure. By enhancing both cardiac contractility and relaxation, it addresses key pathophysiological aspects of the disease. The data presented in this guide underscore the luso-inotropic properties of this compound and provide a framework for its continued investigation and development. Further research will continue to elucidate the full therapeutic potential of this first-in-class agent.

References

- 1. SERCA2a stimulation by this compound improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor this compound: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SERCA2a stimulation by this compound improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Efficacy of this compound in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hemodynamic, echocardiographic, and neurohormonal effects of this compound, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Istaroxime's SERCA2a Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel intravenous inotropic and lusitropic agent investigated for the treatment of acute heart failure. Its unique dual mechanism of action, involving the inhibition of the Na+/K+ ATPase and the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), distinguishes it from traditional inotropic agents. This guide provides an in-depth technical overview of the SERCA2a activation pathway of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: A Dual Approach

This compound exerts its effects on cardiac myocytes through two primary mechanisms:

-

Inhibition of the Na+/K+ ATPase (NKA): By blocking the sarcolemmal sodium-potassium pump, this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a higher intracellular calcium concentration during systole, which enhances myocardial contractility (positive inotropy).[1][2]

-

Activation of SERCA2a: this compound directly stimulates SERCA2a, the protein responsible for re-uptaking calcium into the sarcoplasmic reticulum (SR) during diastole.[1][3] This enhanced calcium re-uptake leads to improved myocardial relaxation (lusitropy) and contributes to a greater calcium load in the SR for subsequent contractions.[1][4]

This dual action allows this compound to improve both the contraction and relaxation phases of the cardiac cycle, a significant advantage over traditional inotropes that often come with increased risks of arrhythmia and myocardial oxygen consumption.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's activity on its primary targets and its clinical effects observed in major trials.

Table 1: In Vitro Potency of this compound

| Target | Parameter | Species/Tissue | Value | Reference |

| Na+/K+ ATPase | IC50 | General | 0.11 µM | [1][7][8] |

| IC50 | Dog Kidney | 0.43 ± 0.15 µM | [1][7] | |

| IC50 | Guinea Pig Kidney | 8.5 µM | [1][7] | |

| SERCA2a | Activation | - | Nanomolar concentrations | [9] |

| Kd(Ca2+) Reduction | Guinea Pig SR Vesicles | Significant reduction | [7] |

Table 2: Hemodynamic and Echocardiographic Effects in the HORIZON-HF Trial

| Parameter | This compound Dose (µg/kg/min) | Change from Baseline | Placebo Change | p-value | Reference |

| Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | 0.5 | -3.2 ± 6.8 | 0.0 ± 3.6 | <0.05 | [10] |

| 1.0 | -3.3 ± 5.5 | 0.0 ± 3.6 | <0.05 | [10] | |

| 1.5 | -4.7 ± 5.9 | 0.0 ± 3.6 | <0.05 | [10] | |

| Systolic Blood Pressure (SBP) (mmHg) | 1.0 | Increased | - | <0.001 | [9] |

| 1.5 | Increased | - | <0.001 | [9] | |

| Heart Rate (HR) (bpm) | 0.5 | Decreased | - | 0.008 | [9] |

| 1.0 | Decreased | - | 0.02 | [9] | |

| 1.5 | Decreased | - | 0.006 | [9] | |

| Cardiac Index (L/min/m²) | 1.5 | Increased | - | 0.04 | [9][10] |

| LV End-Diastolic Volume (mL) | 1.5 | Decreased | +3.9 ± 32.4 | 0.02 | [9] |

| E-wave Deceleration Time (ms) | 1.5 | +30 ± 51 | +3 ± 51 | 0.04 | [9] |

Table 3: Hemodynamic and Echocardiographic Effects in the SEISMiC Trial (Pre-Cardiogenic Shock)

| Parameter | This compound (1.0-1.5 µg/kg/min) | Placebo | p-value | Reference |

| Adjusted SBP AUC at 6h (mmHg × hour) | 53.1 ± 6.88 | 30.9 ± 6.76 | 0.017 | [11] |

| Adjusted SBP AUC at 24h (mmHg × hour) | 291.2 ± 27.5 | 208.7 ± 27.0 | 0.025 | [11] |

| Cardiac Index at 24h (L/min/m²) | +0.21 | - | 0.016 | [11] |

| Left Atrial Area at 24h (cm²) | -1.8 | - | 0.008 | [11] |

| LV End-Systolic Volume at 24h (mL) | -12.0 | - | 0.034 | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing SERCA2a activity.

Experimental Protocols

Measurement of SERCA2a Activity

A common method to determine SERCA2a activity involves measuring the rate of ATP hydrolysis in cardiac microsomes.[7]

-

Isolation of Cardiac Microsomes: Sarcoplasmic reticulum (SR) enriched microsomes are isolated from cardiac tissue (e.g., canine, guinea pig, or human) through differential centrifugation.

-

Pre-incubation: The isolated microsomes are pre-incubated with varying concentrations of this compound (e.g., 0.0001–100 nM) for a short period (e.g., 5 minutes) at a low temperature (e.g., 4°C).

-

Reaction Initiation: The reaction is initiated by adding a reaction mixture containing a buffer, calcium at various concentrations, and radiolabeled ATP (³²P-ATP).

-

Incubation: The reaction is allowed to proceed at a physiological temperature (e.g., 37°C) for a defined time.

-

Reaction Termination: The reaction is stopped, typically by adding a quenching solution.

-

Quantification: The amount of inorganic phosphate (³²Pi) released from the hydrolysis of ³²P-ATP is quantified. The SERCA2a-specific activity is determined by subtracting the activity measured in the presence of a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).

-

Data Analysis: Calcium activation curves are generated by plotting SERCA2a activity against the free calcium concentration. These curves are then fitted to a sigmoidal function to determine the maximal velocity (Vmax) and the calcium affinity (Kd(Ca²+)).

Measurement of Na+/K+ ATPase Activity

The inhibitory effect of this compound on Na+/K+ ATPase is typically assessed by measuring the enzyme's hydrolytic activity.

-

Enzyme Preparation: Purified Na+/K+ ATPase from a source like dog or guinea pig kidney is used.

-

Reaction Mixture: A reaction buffer is prepared containing ATP, MgCl₂, NaCl, and KCl.

-

Inhibition Assay: The enzyme is incubated with various concentrations of this compound.

-

Reaction Initiation and Measurement: The reaction is started by the addition of ATP. The activity is determined by measuring the rate of inorganic phosphate liberation from ATP hydrolysis, often using a colorimetric method or a radioactive assay with ³²P-ATP.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Measurement of Intracellular Calcium Transients and Sparks

To assess the functional consequences of SERCA2a stimulation, intracellular calcium dynamics are monitored in isolated cardiomyocytes.

-

Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal hearts (e.g., rat, mouse).

-

Fluorescent Dye Loading: The isolated cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Imaging: A laser scanning confocal microscope is used to visualize and record changes in intracellular calcium concentration.

-

Calcium Transients: Cardiomyocytes are electrically stimulated to elicit action potentials and subsequent calcium transients. The amplitude and decay rate of these transients are measured before and after the application of this compound. An accelerated decay rate is indicative of enhanced SERCA2a activity.

-

Calcium Sparks: Spontaneous, localized calcium release events from the SR, known as calcium sparks, are recorded in resting cardiomyocytes. The frequency and characteristics of these sparks can provide insights into SR calcium load and the propensity for arrhythmogenic events.

The SERCA2a Activation Pathway in Detail

This compound's stimulation of SERCA2a is unique in that it is independent of the cyclic AMP/protein kinase A (cAMP/PKA) pathway, which is the primary mechanism of beta-adrenergic stimulation.[7][12] Instead, this compound appears to directly interact with the SERCA2a/phospholamban (PLB) complex.[9] In its dephosphorylated state, PLB is an endogenous inhibitor of SERCA2a. This compound promotes the dissociation of PLB from SERCA2a, thereby relieving this inhibition.[4][12] This leads to an increase in the apparent affinity of SERCA2a for calcium and an acceleration of the calcium pumping rate.[7]

This direct activation of SERCA2a without involving the PKA pathway is thought to contribute to the favorable safety profile of this compound, as it avoids the potential pro-arrhythmic effects associated with increased PKA activity.

Conclusion

This compound presents a promising therapeutic approach for acute heart failure through its dual mechanism of Na+/K+ ATPase inhibition and direct SERCA2a activation. The stimulation of SERCA2a, independent of the cAMP/PKA pathway, leads to improved myocardial relaxation and contributes to a better overall cardiac performance with a potentially lower risk of adverse events compared to traditional inotropes. The quantitative data from preclinical and clinical studies support its efficacy in improving hemodynamic and echocardiographic parameters in patients with acute heart failure. Further research and clinical trials will continue to elucidate the full therapeutic potential of this novel agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Hemodynamic, Echocardiographic, and Neurohormonal Effects of this compound, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]

- 3. researchgate.net [researchgate.net]

- 4. SERCA2a stimulation by this compound: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of this compound, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hemodynamic, echocardiographic, and neurohormonal effects of this compound, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety and efficacy of this compound in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SERCA2a stimulation by this compound: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]

Istaroxime's Inhibition of Na+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime is a novel intravenous agent under investigation for the treatment of acute heart failure. It possesses a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual activity leads to both enhanced cardiac contractility (inotropic effect) and improved myocardial relaxation (lusitropic effect). This technical guide provides an in-depth overview of the core mechanism of this compound's interaction with Na+/K+-ATPase, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action: Na+/K+-ATPase Inhibition

This compound exerts its inotropic effect primarily through the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cardiac myocyte membrane.

Molecular Interaction

This compound binds to the extracellular side of the Na+/K+-ATPase, stabilizing the enzyme in its E2 conformation. This inhibition of the pump's activity leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the driving force for the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode. Consequently, there is a net influx of calcium ions ([Ca2+]i) into the cardiomyocyte. This increase in intracellular calcium concentration enhances the calcium available for binding to the myofilaments, resulting in a more forceful cardiac contraction.[1]

Signaling Pathway

The inhibition of Na+/K+-ATPase by this compound initiates a cascade of events leading to increased myocardial contractility.

References

Istaroxime: A Comprehensive Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a first-in-class intravenous agent investigated for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] It possesses a unique dual mechanism of action, acting as both a positive inotropic and lusitropic agent.[2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that underpin its scientific foundation.

Discovery and Rationale

The development of this compound was driven by the need for novel inotropic agents for acute heart failure that could enhance cardiac contractility without the adverse effects associated with existing therapies, such as increased heart rate, arrhythmias, and hypotension.[3] The therapeutic strategy behind this compound was to create a molecule that could modulate intracellular calcium cycling to improve both systolic and diastolic function. This led to the design of a compound that uniquely combines two distinct pharmacological activities: inhibition of the Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4]

Mechanism of Action

This compound's distinctive pharmacological profile stems from its dual interaction with two key regulators of cardiomyocyte calcium homeostasis.

Na+/K+-ATPase Inhibition

Similar to cardiac glycosides, this compound inhibits the Na+/K+-ATPase, a membrane pump responsible for maintaining the sodium and potassium gradients across the cell membrane.[5] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, leading to a net increase in intracellular calcium concentration. The elevated cytosolic calcium enhances the contractility of the cardiac muscle, resulting in a positive inotropic effect.[2]

SERCA2a Stimulation

Unlike other Na+/K+-ATPase inhibitors, this compound also directly stimulates the activity of SERCA2a.[6] SERCA2a is a calcium pump located on the membrane of the sarcoplasmic reticulum (SR), which is responsible for sequestering calcium from the cytoplasm back into the SR during diastole.[2] By enhancing SERCA2a activity, this compound accelerates calcium reuptake into the SR, leading to faster myocardial relaxation (a positive lusitropic effect) and increased SR calcium load available for subsequent contractions.[6] This improved calcium handling is thought to contribute to a lower risk of arrhythmias compared to traditional inotropes.[4]

Below is a diagram illustrating the signaling pathway of this compound.

Caption: Signaling pathway of this compound in a cardiomyocyte.

Preclinical Development and Structure-Activity Relationship

Initial preclinical studies focused on optimizing the androstane scaffold of this compound to balance its inhibitory potency on Na+/K+-ATPase and its stimulatory effect on SERCA2a, while minimizing potential off-target effects. Structure-activity relationship (SAR) studies explored modifications at various positions of the steroid nucleus, leading to the identification of this compound as a lead candidate with a favorable in vitro and in vivo profile. These studies demonstrated that the E isomer of the oxime is generally more potent than the Z form.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the preclinical evaluation of this compound.

SERCA2a Activity Assay (³²P-ATP Hydrolysis)

This assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum vesicles, providing a direct measure of the enzyme's activity.

Materials:

-

Sarcoplasmic reticulum (SR) vesicles isolated from cardiac tissue

-

Assay buffer: 40 mM Tris-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM phosphoenolpyruvate, 18 U/mL pyruvate kinase, 18 U/mL lactate dehydrogenase, and 0.2 mM NADH

-

CaCl₂ solution to achieve desired free Ca²⁺ concentrations

-

³²P-labeled ATP

-

This compound or vehicle control

-

Quenching solution: 1 N HCl with 0.1 M phosphoric acid

-

Scintillation cocktail and counter

Workflow Diagram:

Caption: Workflow for the SERCA2a activity assay.

Procedure:

-

Prepare SR vesicles from cardiac tissue using differential centrifugation.

-

In a reaction tube, combine the assay buffer, a known amount of SR vesicle protein, and the desired concentration of this compound or vehicle.

-

Add CaCl₂ to the reaction mixture to achieve a range of free Ca²⁺ concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ³²P-labeled ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding the quenching solution.

-

Separate the liberated inorganic phosphate (³²P) from the unhydrolyzed ATP, typically by adding activated charcoal and centrifuging.

-

Measure the radioactivity of the supernatant containing the ³²P using a scintillation counter.

-

Calculate the SERCA2a activity as the amount of inorganic phosphate released per milligram of protein per minute.

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of the Na+/K+-ATPase enzyme.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

-

ATP solution

-

This compound or vehicle control

-

Ouabain (a known Na+/K+-ATPase inhibitor, for control)

-

Malachite green reagent for phosphate detection

Workflow Diagram:

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Procedure:

-

Prepare a solution of the purified Na+/K+-ATPase enzyme in a suitable buffer.

-

In a microplate well, combine the assay buffer, the enzyme solution, and varying concentrations of this compound or vehicle. A parallel set of wells should include ouabain as a positive control for complete inhibition.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a known concentration of ATP to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction and simultaneously detect the liberated inorganic phosphate by adding a malachite green-based colorimetric reagent.

-

Measure the absorbance of each well at the appropriate wavelength (typically around 620 nm).

-

The Na+/K+-ATPase specific activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

-

The percent inhibition by this compound is then calculated relative to the ouabain-sensitive activity.

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in patients with acute heart failure. The most notable of these are the Phase II HORIZON-HF and SEISMiC trials.

HORIZON-HF Trial

The HORIZON-HF (Hemodynamic, Echocardiographic and Neurohormonal Effects of this compound, a Novel Intravenous Inotropic and Lusitropic Agent, in Patients Hospitalized With Worsening Heart Failure) trial was a randomized, double-blind, placebo-controlled study that enrolled 120 patients with worsening heart failure and reduced left ventricular ejection fraction.[7] Patients received a 6-hour infusion of one of three doses of this compound (0.5, 1.0, or 1.5 µg/kg/min) or placebo.[8]

Quantitative Results from the HORIZON-HF Trial

| Parameter | Placebo (n=31) | This compound 0.5 µg/kg/min (n=29) | This compound 1.0 µg/kg/min (n=30) | This compound 1.5 µg/kg/min (n=30) | p-value (vs. Placebo) |

| Change in PCWP (mmHg) | -0.2 | -3.7 | -3.3 | -4.7 | <0.05 for all doses |

| Change in Systolic BP (mmHg) | +2.1 | - | +9.2 | - | 0.008 (combined this compound) |

| Change in Heart Rate (bpm) | - | Significant Decrease | Significant Decrease | Significant Decrease | <0.05 for all doses |

| Change in Cardiac Index (L/min/m²) | +0.03 | - | - | +0.12 | 0.57 (combined this compound) |

| Change in E' velocity (cm/sec) | -0.7 | - | - | +0.5 | 0.048 (combined this compound) |

PCWP: Pulmonary Capillary Wedge Pressure; BP: Blood Pressure. Data compiled from multiple sources.[7][8]

SEISMiC Trial

The SEISMiC (Safety, Efficacy, and Hemodynamic Effects of this compound in Patients with Pre-Cardiogenic Shock) trial was a Phase IIb study that evaluated the efficacy and safety of this compound in patients with acute heart failure and pre-cardiogenic shock.[9] The trial enrolled 60 patients who were randomized to receive a 24-hour infusion of this compound (1.0 or 1.5 µg/kg/min) or placebo.[10] An extension study further evaluated different dosing regimens over a longer duration.[11]

Quantitative Results from the SEISMiC Trial

| Parameter | Placebo | This compound (Combined Doses) | p-value |

| Systolic BP AUC over 6 hours (mmHghr) | 30.9 | 53.1 | 0.017 |

| Systolic BP AUC over 24 hours (mmHghr) | 208.7 | 291.2 | 0.025 |

| Change in Cardiac Index at 24h (L/min/m²) | -0.06 | +0.16 | 0.016 |

| Change in Left Atrial Area at 24h (cm²) | 0.0 | -1.8 | 0.008 |

| Change in LV End-Systolic Volume at 24h (mL) | +3.3 | -8.7 | 0.034 |

| Change in PCWP at 6 hours (mmHg) | -0.9 | -6.6 | 0.0001 |

AUC: Area Under the Curve; BP: Blood Pressure; LV: Left Ventricular; PCWP: Pulmonary Capillary Wedge Pressure. Data compiled from multiple sources.[8][9][11]

This compound Metabolite: PST3093

Pharmacokinetic studies have identified PST3093 as the main metabolite of this compound. Interestingly, PST3093 has been shown to be a selective SERCA2a activator, lacking the Na+/K+-ATPase inhibitory activity of its parent compound. This finding has opened up new avenues of research into the development of selective SERCA2a activators for the treatment of heart failure, particularly diastolic dysfunction.

Conclusion

This compound represents a novel approach to the treatment of acute heart failure, with a unique dual mechanism of action that addresses both systolic and diastolic dysfunction. Preclinical and clinical studies have provided a strong scientific rationale for its development, demonstrating favorable hemodynamic effects and a manageable safety profile. The quantitative data from the HORIZON-HF and SEISMiC trials underscore its potential to improve key cardiac parameters in patients with acute heart failure. Further research and clinical development will be crucial to fully elucidate the therapeutic role of this compound and its derivatives in the management of cardiovascular diseases.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of this compound, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemodynamic, Echocardiographic, and Neurohormonal Effects of this compound, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]

- 8. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and efficacy of this compound in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dicardiology.com [dicardiology.com]

- 11. Windtree Announces Positive Phase 2b Topline Clinical Results with this compound Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock | Windtree Therapeutics, Inc [ir.windtreetx.com]

Istaroxime: A Preclinical Efficacy Whitepaper

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Istaroxime is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2][3] Chemically derived from androstenedione, it is structurally unrelated to cardiac glycosides.[4][5] this compound is distinguished by its unique dual mechanism of action: inhibition of the Na+/K+-ATPase (NKA) pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[6][7][8] This dual action confers both positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects, addressing the core pathophysiology of heart failure where calcium cycling is impaired.[1][5][9] Preclinical studies have demonstrated its potential to improve cardiac function without the adverse effects commonly associated with traditional inotropic agents, such as increased heart rate and arrhythmogenesis.[4][5][7] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic effects stem from its ability to modulate intracellular calcium concentration through two distinct targets in cardiomyocytes.

-

Na+/K+-ATPase (NKA) Inhibition : this compound inhibits the NKA pump on the sarcolemma.[5][8] This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion), resulting in a net increase in intracellular calcium concentration during systole.[4] This increased availability of calcium for binding to contractile proteins enhances myocardial contractility, producing a positive inotropic effect.[5][9]

-

SERCA2a Stimulation : Concurrently, this compound stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[9][10][11] This action is dependent on the presence of phospholamban (PLB), a regulatory protein that, in its unphosphorylated state, inhibits SERCA2a.[4][12] this compound promotes the dissociation of the SERCA2a/PLB complex, thereby relieving this inhibition and enhancing the rate of calcium reuptake into the SR.[4][12] This accelerated calcium clearance from the cytosol leads to improved myocardial relaxation (a positive lusitropic effect) and also increases the SR calcium load available for subsequent contractions, further contributing to the inotropic effect.[4][9]

The combined actions of NKA inhibition and SERCA2a stimulation provide a unique therapeutic profile, enhancing both systolic and diastolic function.[5]

Preclinical Efficacy Data

A substantial body of preclinical evidence from various animal models and in vitro preparations supports the efficacy of this compound.

Hemodynamic and Echocardiographic Effects in Heart Failure Models

The following table summarizes the key quantitative findings from in vivo studies in animal models of heart failure.

| Animal Model | Condition | This compound Dose/Concentration | Key Findings | Reference |

| Guinea Pig | Aortic Banding (HF) | 0.11 mg/kg/min (IV) | Echocardiography: - Fractional Shortening: +18% - Aortic Flow Rate: +19% - Peak Myocardial Systolic Velocity: +36% - Circumferential Fiber Shortening: +24% - Peak Atrial Flow Velocity: +69% - Isovolumic Relaxation Time: +19% - Peak Myocardial Early Diastolic Velocity: +42% | [10] |

| Canine | Microsphere Embolization (ADHF) | Not Specified | Improved hemodynamic and echocardiographic parameters (LVEF, LVEDV, LVESV). | [4] |

| Canine | Ligation of LAD & Embolization (Chronic Ischemic HF) | Not Specified | Effective inotropic agent without positive chronotropic actions (compared to dobutamine). | [4] |

| Hamster | Progressive HF | Not Specified | Improved cardiac function and heart rate variability. | [4] |

| Rat | Streptozotocin-induced Diabetic Cardiomyopathy | Not Specified | Improved diastolic dysfunction by stimulating SERCA2a and reducing alterations in intracellular Ca2+ handling. | [4] |

Cellular and Molecular Effects

The following table details the effects of this compound at the cellular and molecular level, primarily from in vitro experiments.

| Preparation | This compound Concentration | Key Findings | Reference |

| Healthy Dog Cardiac SR Vesicles | 100 nM | SERCA2a Activity: - Vmax: +28% | [12] |

| Failing Dog Cardiac SR Vesicles | 1 nM | SERCA2a Activity: - Vmax: +34% | [12] |

| Healthy Dog Cardiac SR Vesicles | 1 nM, 10 nM, 100 nM | SERCA2a/PLB Co-immunoprecipitation: - Reduced by 22%, 40%, and 43% respectively at 0.1 µM free Ca2+. | [12] |

| Guinea Pig Isolated Ventricular Myocytes | Not Specified | Inhibited transient inward current (ITI) by 43%. | [4] |

| Rat Isolated Ventricular Myocytes | Equi-inotropic concentrations vs. Ouabain | Did not activate CaMKII or promote apoptosis, unlike ouabain. | [4] |

| Human Failing Heart Muscle Strips | 0.1-1.0 µmol/L | Concentration-dependent increase in developed tension, max/min dP/dt, and absolute velocity of contraction. | [10] |

| Human Failing Heart SR Microsomes | 100 nmol/L | Normalized depressed SERCA2a maximum velocity and increased SERCA activity by 17%. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols from key studies.

In Vivo Heart Failure Model: Guinea Pig with Aortic Banding

-

Objective : To assess the ability of this compound to improve global cardiac function in a pressure-overload heart failure model.

-

Animal Model : Guinea pigs subjected to aortic banding (AoB) for 3 months to induce heart failure.

-

Experimental Procedure :

-

Surgical Procedure : A surgical constriction is placed around the ascending aorta to induce chronic pressure overload, leading to cardiac hypertrophy and subsequent heart failure.

-

Drug Administration : After 3 months, animals are anesthetized, and this compound is administered via intravenous infusion at a rate of 0.11 mg/kg per minute.

-

Data Acquisition : Echocardiography is performed before and during the infusion to measure various parameters of systolic and diastolic function.

-

-

Key Assays :

-

Echocardiography : Transthoracic echocardiography is used to measure parameters such as fractional shortening, aortic flow rate, myocardial velocities (systolic and diastolic), and isovolumic relaxation time.

-

Sarcoplasmic Reticulum (SR) Microsome Isolation : Following the experiment, left ventricular tissue is harvested to isolate SR microsomes.

-

SERCA Activity Assay : The activity of SERCA2a in the isolated microsomes is measured to confirm the drug's effect on its target.[10]

-

References

- 1. This compound: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. This compound by Windtree Therapeutics for Acute Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]

- 4. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Efficacy of the New Inotropic Agent this compound in Acute Heart Failure | Semantic Scholar [semanticscholar.org]

- 7. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a first in class new chemical entity exhibiting SERCA-2 activation and Na–K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? | springermedizin.de [springermedizin.de]

- 12. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Istaroxime in Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime is a novel intravenous agent under investigation for the treatment of acute heart failure. It exhibits a unique dual mechanism of action in cardiac myocytes, combining the inhibition of the Na+/K+-ATPase with the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects, offering a potential advantage over traditional inotropic agents. This technical guide provides an in-depth overview of the pharmacodynamics of this compound in cardiac myocytes, including its molecular mechanisms, effects on intracellular ion homeostasis, and functional consequences on cardiomyocyte contractility. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key feature of heart failure at the cellular level is dysregulated calcium (Ca2+) handling within cardiac myocytes. This compound is a promising new therapeutic agent that directly targets this pathophysiology. Unlike conventional inotropes that often increase myocardial oxygen consumption and can be pro-arrhythmic, this compound's dual mechanism of action is designed to improve both systolic and diastolic function with a potentially more favorable safety profile. This guide will delve into the specific pharmacodynamic properties of this compound at the cellular level.

Dual Mechanism of Action

This compound's primary effects on cardiac myocytes stem from its interaction with two key proteins involved in ion transport: the Na+/K+-ATPase and SERCA2a.

Inhibition of Na+/K+-ATPase

Similar to cardiac glycosides like digoxin, this compound inhibits the Na+/K+-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the sarcolemma. By inhibiting this pump, this compound leads to an increase in the intracellular Na+ concentration ([Na+]i). This rise in [Na+]i alters the driving force for the Na+/Ca2+ exchanger (NCX), causing it to operate in its reverse mode, which in turn increases the intracellular Ca2+ concentration ([Ca2+]i). The elevated systolic [Ca2+]i enhances the binding of Ca2+ to troponin C, leading to a more forceful contraction of the myocyte.

Stimulation of SERCA2a

A distinguishing feature of this compound is its ability to stimulate SERCA2a, the protein responsible for pumping Ca2+ from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. In heart failure, SERCA2a activity is often impaired, leading to slowed Ca2+ reuptake, incomplete relaxation, and reduced SR Ca2+ stores for subsequent contractions. This compound stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein. This enhanced SERCA2a activity accelerates Ca2+ sequestration into the SR, leading to a faster decline in cytosolic Ca2+ during diastole and thus improved myocardial relaxation (lusitropy). The increased SR Ca2+ load also contributes to a greater Ca2+ release during the subsequent systole, further augmenting contractility.

Signaling Pathway of this compound

The dual mechanism of this compound converges on the modulation of intracellular Ca2+ cycling to produce its inotropic and lusitropic effects.

Caption: Signaling pathway of this compound in a cardiac myocyte.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on the pharmacodynamics of this compound from various studies.

Table 1: Inhibition of Na+/K+-ATPase by this compound

| Species/Tissue | IC50 | Reference |

| Dog Kidney | 0.43 ± 0.15 µM | |

| General (unspecified) | 407.5 nM |

Table 2: Stimulation of SERCA2a by this compound

| Preparation | Effect | Concentration | Reference |

| Failing Dog Heart Vesicles | Re-establishes SERCA2a activity to near-healthy levels | 1 nM (maximum effect) | |

| Healthy Dog Heart Vesicles | Stimulates SERCA2a activity | 100 nM (maximum effect) | |

| Diabetic Rat Cardiac SR | Increased SERCA2a Vmax by 25% | 500 nM |

Table 3: Effects of this compound on Hemodynamics in Acute Heart Failure Patients

| Parameter | Change | Reference |

| Left Ventricular Ejection Fraction | Increased (MD: 1.06) | |

| Stroke Volume Index | Increased (MD: 3.04) | |

| Cardiac Index | Increased (MD: 0.18) | |

| E/A Ratio | Decreased (MD: -0.39) | |

| Systolic Blood Pressure | Increased (MD: 5.32 mmHg) | |

| Heart Rate | Decreased (MD: -3.05 bpm) |

MD: Mean Difference

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Na+/K+-ATPase Activity Assay (Ouabain-Sensitive ATP Hydrolysis)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis that is specifically inhibited by ouabain, a potent Na+/K+-ATPase inhibitor.

Materials:

-

Cardiac tissue homogenate or microsomal fraction

-

Assay Buffer: 250 mM Tris-acetate buffer (pH 7.2)

-

Substrate Solution: 33.3 mM ATP

-

Ion Solution: 1000 mM NaCl, 100 mM KCl

-

Mg2+ Solution: 30 mM MgCl2

-

EDTA Solution: 1 mM EDTA

-

Ouabain Solution: 10 mM

-

Protein Precipitator: 1.5 M Perchloric Acid

-

Colorimetric Reagent for Pi detection (e.g., Malachite Green-based reagent)

-

Phosphate Standard Solution

Procedure:

-

Tissue Preparation: Homogenize cardiac tissue in a suitable buffer (e.g., 0.9% NaCl) and prepare a microsomal fraction by differential centrifugation. Determine the protein concentration of the enzyme preparation.

-

Reaction Setup: Prepare two sets of tubes for each sample: "Total ATPase" and "Ouabain-Insensitive ATPase".

-

Total ATPase Tubes: Add Assay Buffer, Ion Solution, Mg2+ Solution, EDTA Solution, and the enzyme preparation to the tubes.

-

Ouabain-Insensitive ATPase Tubes: Add the same components as in the "Total ATPase" tubes, plus ouabain to a final concentration that fully inhibits Na+/K+-ATPase (e.g., 1-2 mM).

-

Pre-incubation: Pre-incubate all tubes at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the reaction by adding the ATP Substrate Solution to all tubes.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the Protein Precipitator.

-

Pi Detection: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new set of tubes and add the colorimetric reagent to quantify the amount of released Pi by measuring absorbance at the appropriate wavelength (e.g., 660 nm).

-

Calculation:

-

Calculate the Pi concentration in each sample using a standard curve generated with the Phosphate Standard Solution.

-

Na+/K+-ATPase activity = (Pi released in "Total ATPase" tubes) - (Pi released in "Ouabain-Insensitive ATPase" tubes).

-

Express the activity as µmol Pi/mg protein/hour.

-

SERCA2a Activity Assay (45Ca2+ Uptake Assay)

This assay directly measures the function of SERCA2a by quantifying the ATP-dependent uptake of radioactive calcium (45Ca2+) into sarcoplasmic reticulum vesicles.

Materials:

-

Cardiac sarcoplasmic reticulum (SR) vesicles

-

Uptake Buffer: e.g., 20 mM Tris-HCl, 2 mM EGTA, pH 7.0

-

Reaction Buffer: e.g., 200 mM KCl, 20 mM HEPES, 10 mM NaN3, 15 mM MgCl2, pH 7.0

-

ATP Solution: 250 mM ATP, pH 7.0

-

45CaCl2 stock solution

-

Ruthenium Red (to block RyR channels)

-

Calcium Ionophore (e.g., A23187, for determining background)

-

Nitrocellulose filters (0.45 µm)

-

Filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

SR Vesicle Preparation: Isolate SR vesicles from cardiac tissue homogenates by differential centrifugation.

-

Reaction Setup: In reaction tubes, combine the Reaction Buffer, SR vesicles, Ruthenium Red, and varying concentrations of this compound or vehicle control.

-

Initiate Uptake: Start the reaction by adding a mixture of ATP and 45CaCl2 to the tubes and incubate at 37°C.

-

Time Points: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and rapidly filter it through a nitrocellulose filter under vacuum.

-

Washing: Immediately wash the filter with ice-cold Wash Buffer to remove extra-vesicular 45Ca2+.

-

Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the amount of 45Ca2+ taken up (in nmol/mg protein) against time for each condition.

-

The initial rate of Ca2+ uptake is determined from the slope of the linear portion of the curve.

-

Compare the rates of uptake in the presence of different concentrations of this compound to the vehicle control to determine the stimulatory effect.

-

Measurement of Intracellular Ion Concentrations

Intracellular Calcium ([Ca2+]i):

-

Method: Use of ratiometric fluorescent Ca2+ indicators, such as Fura-2 AM.

-

Protocol Outline:

-

Isolate cardiac myocytes.

-

Load the cells with Fura-2 AM (e.g., 1-2 µM) in a suitable buffer (e.g., Tyrode's solution) for a specific duration (e.g., 20 minutes) at room temperature, protected from light.

-

Wash the cells to remove extracellular dye.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm using a fluorescence microscopy system.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i.

-

Calibrate the fluorescence ratio to absolute Ca2+ concentrations using appropriate calibration buffers and ionophores.

-

Intracellular Sodium ([Na+]i):

-

Method: Use of fluorescent Na+ indicators, such as Sodium-binding benzofuran isophthalate (SBFI-AM).

-

Protocol Outline:

-

Culture neonatal or isolate adult cardiac myocytes.

-

Load the cells with SBFI-AM (e.g., 5 µM) for a defined period (e.g., 90 minutes) at room temperature. Probenecid can be included to prevent dye leakage.

-

Wash the cells to remove extracellular dye.

-

Excite the SBFI-loaded cells at 340 nm and 380 nm and measure the fluorescence emission. The ratio of fluorescence (F340/F380) is used to determine [Na+]i.

-

Perform an in situ calibration at the end of each experiment using calibration solutions with known Na+ concentrations and ionophores (e.g., gramicidin) to relate the fluorescence ratio to [Na+]i.

-

Cardiomyocyte Contractility Assay

-

Method: Video-based edge detection or sarcomere length tracking.

-

Protocol Outline:

-

Place isolated cardiac myocytes in a chamber on an inverted microscope stage.

-

Pace the cells electrically at a defined frequency (e.g., 1 Hz).

-

Record high-speed videos of the contracting myocytes.

-

Use specialized software (e.g., IonOptix) to track the movement of the cell edges or the change in sarcomere length during contraction and relaxation.

-

Parameters Measured:

-

Peak Shortening: The maximum extent of cell shortening, indicative of contractility.

-

Time to Peak Shortening (TPS): The time from stimulus to maximum contraction.

-

Time to 90% Relengthening (TR90): The time from peak contraction to 90% return to baseline length, indicative of relaxation speed.

-

Maximal Velocity of Shortening (+dL/dt) and Relengthening (-dL/dt): The maximum rates of contraction and relaxation.

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effects of this compound on cardiac myocyte function.

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

This compound presents a novel and promising approach to the treatment of acute heart failure through its dual pharmacodynamic action on cardiac myocytes. By inhibiting the Na+/K+-ATPase and stimulating SERCA2a, it enhances both contractility and relaxation, addressing key aspects of cardiac dysfunction in heart failure. The detailed methodologies and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully characterize its long-term effects and clinical utility.

Istaroxime's Impact on Intracellular Calcium Cycling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms of Istaroxime, focusing on its dual action on intracellular calcium cycling within cardiomyocytes. This compound is a novel intravenous agent with both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties, currently under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2][3][4] Its unique profile, which distinguishes it from traditional inotropes, stems from its ability to simultaneously inhibit the Na+/K+ ATPase and stimulate the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2][3][5] This dual mechanism addresses the core pathophysiology of heart failure, where calcium handling is significantly deranged.[1][2][3]

Core Mechanism of Action: A Dual Approach to Calcium Modulation

This compound's therapeutic effects are rooted in its two primary molecular targets within the cardiac myocyte.

-

Inhibition of Na+/K+ ATPase: Similar to cardiac glycosides like digoxin, this compound inhibits the Na+/K+ ATPase pump located on the sarcolemma.[2][6] This inhibition leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in a "reverse mode" or reducing its forward (Ca2+ efflux) mode. The net result is an increase in intracellular calcium concentration ([Ca2+]i) during systole, which enhances the binding of calcium to contractile proteins and boosts myocardial contractility (positive inotropy).[1][5]

-

Stimulation of SERCA2a: Uniquely, this compound also stimulates the activity of SERCA2a, the pump responsible for sequestering calcium from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole.[5][6][7] In heart failure, SERCA2a activity is often impaired, leading to slower calcium reuptake, incomplete relaxation, and reduced SR calcium stores for subsequent contractions.[1] this compound enhances SERCA2a activity by relieving the inhibitory effect of its regulatory protein, phospholamban (PLB).[7][8] This stimulation accelerates calcium removal from the cytosol, promoting faster myocardial relaxation (positive lusitropy) and increasing the SR calcium load available for release in the next systole, which further contributes to the inotropic effect.[5][7] This SERCA2a stimulation is a key differentiator from other Na+/K+ ATPase inhibitors and is thought to contribute to this compound's favorable safety profile, particularly its lower propensity to cause arrhythmias.[1][9]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical studies, illustrating this compound's potency and effects on its molecular targets and on cellular calcium dynamics.

Table 1: this compound's Effect on SERCA2a Activity

| Preparation | Condition | This compound Concentration | Effect on Vmax | Effect on Kd(Ca2+) | Reference |

| Cardiac SR Vesicles (Dog) | Healthy | 100 nM | +28% (P < 0.01) | No significant change | [7] |

| Cardiac SR Vesicles (Dog) | Failing | 1 nM | +34% (P < 0.01) | No significant change | [7] |

| Cardiac Homogenates (Rat) | Diabetic (STZ) | 100 nM | Significantly increased vs. untreated STZ | Not specified | [10] |

| Cardiac Microsomes (Guinea Pig) | Healthy | 100 nM | Not specified | Reduced by ~20% | [11] |

Table 2: this compound's Effect on Na+/K+ ATPase Activity

| Preparation | Parameter | Value | Reference |

| Dog Kidney Enzyme | IC50 | Not specified, but inhibitory effect confirmed | [11] |

| Isolated Cardiomyocytes (Rat) | IC50 for I_NKA | 32 ± 4 µM | [10][12] |

| Cardiac Preparations (Rat) | IC50 | 84 ± 20 µM | [10] |

| Renal Preparations (Rat) | IC50 | 55 ± 19 µM | [10] |

Table 3: this compound's Effect on Cardiomyocyte Calcium Transients

| Cell Type | Condition | This compound Concentration | Effect | Reference |

| Myocytes (Guinea Pig) | Healthy | Not specified | Increased Ca2+ transients and accelerated Ca2+ re-uptake | [7] |

| Myocytes (Rat) | Healthy (Control) | 100 nM | Significantly increased diastolic Ca2+ | [10] |

| Myocytes (Rat) | Diabetic (STZ) | 100 nM | Blunted the disease-induced increase in diastolic Ca2+ | [10] |

| Myocytes (Rat) | Healthy | Not specified | Did not significantly increase Ca2+ spark and wave frequency | [9][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key experiments to characterize this compound's effects.

SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a in the presence of calcium.

-

Preparation of Microsomes/Homogenates:

-

Left ventricular tissue from animal models (e.g., dogs, rats, guinea pigs) is homogenized in a buffer solution (e.g., containing sucrose, histidine, and protease inhibitors).[14]

-

The homogenate is subjected to differential centrifugation to isolate the sarcoplasmic reticulum-enriched microsomal fraction.[14]

-

-

Assay Procedure:

-

The SERCA2a activity is measured as the hydrolysis of 32P-labeled ATP.[7][10]

-

Microsomes or homogenates are pre-incubated with various concentrations of this compound for a defined period (e.g., 5 minutes at 4°C).[7]

-

The reaction is initiated by adding a buffer containing varying concentrations of free Ca2+, MgCl2, and 32P-ATP.

-

The reaction is stopped, and the amount of inorganic phosphate (32P) released is quantified.

-

SERCA2a-specific activity is determined by subtracting the activity measured in the presence of a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).[14]

-

-

Data Analysis:

Na+/K+ ATPase (NKA) Activity Assay

This assay quantifies the inhibitory effect of this compound on the NKA pump.

-

Enzyme Preparation:

-

Assay Procedure:

-

The assay measures the release of inorganic phosphate from 32P-ATP, similar to the SERCA assay.[11]

-

The purified enzyme is incubated at 37°C with increasing concentrations of this compound in a buffer containing NaCl, KCl, MgCl2, and ATP.

-

The NKA-specific activity is identified as the fraction of total ATPase activity that is sensitive to a specific NKA inhibitor, such as ouabain.[11]

-

-

Data Analysis:

-

The concentration of this compound that causes 50% inhibition of NKA activity (IC50) is calculated by fitting the concentration-response data to a logistic function.[10]

-

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows related to this compound.

Caption: this compound's dual mechanism on cardiomyocyte calcium handling.

References

- 1. This compound: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Efficacy of the New Inotropic Agent this compound in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ahajournals.org [ahajournals.org]

- 10. SERCA2a stimulation by this compound improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Cellular Mechanisms Underlying the Low Cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor this compound: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Pump: An In-depth Technical Guide to the Molecular Targets of Istaroxime Beyond Na+/K+-ATPase and SERCA2a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel luso-inotropic agent primarily recognized for its dual mechanism of action: inhibition of the Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This unique pharmacological profile has positioned it as a promising therapeutic for acute heart failure. However, emerging research indicates that the molecular interactions of this compound extend beyond these primary targets, revealing a broader spectrum of activity with potential implications for other therapeutic areas, notably oncology. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond its primary cardiac mechanisms, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.

Alternative Molecular Targets and Signaling Pathways

Recent studies have identified that this compound modulates several other key cellular proteins and signaling cascades, particularly in cancer cell lines. These alternative targets include the oncoprotein c-Myc, the small GTPase RhoA, and the nuclear enzyme Topoisomerase I.

Suppression of c-Myc Oncoprotein

This compound has been shown to suppress the expression of the c-Myc oncoprotein, a critical regulator of cell proliferation and a key driver in many human cancers.

Quantitative Data

| Target | Cell Line | This compound Concentration | Effect | Reference |

| c-Myc Protein | DU145 (Prostate Cancer) | 5 µM | Significant downregulation over 6 hours | [1] |

Note: Specific IC50 value for c-Myc suppression by this compound is not currently available in the public domain.

Signaling Pathway

The precise mechanism linking Na+/K+-ATPase inhibition by this compound to c-Myc suppression is an area of active investigation. However, it is hypothesized that the disruption of ion homeostasis and subsequent activation of downstream signaling kinases, such as those in the MAPK/ERK pathway, may lead to the destabilization and degradation of the c-Myc protein.

Activation of RhoA Signaling

This compound has been observed to induce the activation of RhoA, a small GTPase that plays a crucial role in regulating the actin cytoskeleton, cell migration, and cell proliferation.

Quantitative Data

| Target | Cell Line | This compound Concentration | Effect | Reference |

| RhoA Activation | DU145 (Prostate Cancer) | 5 µM | 3.2-fold increase in active GTP-bound RhoA | [1] |

Note: A specific EC50 value for RhoA activation by this compound is not currently available in the public domain.

Signaling Pathway

Similar to c-Myc suppression, the activation of RhoA by this compound is likely a consequence of Na+/K+-ATPase inhibition and the resulting alterations in intracellular signaling. This can lead to the activation of RhoGEFs (guanine nucleotide exchange factors), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation and downstream effects on the actin cytoskeleton.

Inhibition of Topoisomerase I

Preliminary in vitro evidence suggests that this compound may act as an inhibitor of Topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. This finding, if further validated, could contribute to its observed anti-proliferative effects in cancer cells.

Quantitative Data

| Target | Assay Type | This compound Concentration | Effect | Reference |

| Topoisomerase I | Supercoil Relaxation Assay | 1 mM | Complete inhibition | [2] |

| Anti-proliferative Effect | MTT Assay (A549 Lung Cancer) | IC50: 2 µM | Inhibition of cell proliferation | [2] |

| Anti-proliferative Effect | MTT Assay (MCF7 Breast Cancer) | IC50: 12 µM | Inhibition of cell proliferation | [2] |

| Anti-proliferative Effect | MTT Assay (PC3 Prostate Cancer) | IC50: 16 µM | Inhibition of cell proliferation | [2] |

Note: The concentration required for Topoisomerase I inhibition is significantly higher than that for its primary targets and other observed off-target effects, suggesting this may be a secondary, less potent activity.

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Western Blot for c-Myc Protein Expression

Objective: To determine the effect of this compound on the protein levels of c-Myc in a selected cell line.

Materials:

-

Cell line of interest (e.g., DU145 prostate cancer cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Workflow:

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 0.5, 2, 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-